Cas no 2227854-75-1 ((1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol)

(1R)-3-Amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring a pyrrole substituent, which confers unique steric and electronic properties. The (1R) stereochemistry ensures enantioselective utility in asymmetric synthesis, particularly as a ligand or building block for pharmaceuticals and fine chemicals. The presence of both amino and hydroxyl functional groups enhances its versatility in forming stable intermediates or catalysts. The 2,5-dimethylpyrrole moiety contributes to increased stability and lipophilicity, making it suitable for applications requiring controlled reactivity. This compound is valuable in medicinal chemistry for designing bioactive molecules, owing to its rigid pyrrole core and potential for further functionalization. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol structure
2227854-75-1 structure
商品名:(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol
CAS番号:2227854-75-1
MF:C9H16N2O
メガワット:168.236142158508
CID:6036782
PubChem ID:165733419

(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol
    • EN300-1747242
    • 2227854-75-1
    • インチ: 1S/C9H16N2O/c1-6-5-8(7(2)11-6)9(12)3-4-10/h5,9,11-12H,3-4,10H2,1-2H3/t9-/m1/s1
    • InChIKey: DPAYYYNEVIJOGT-SECBINFHSA-N
    • ほほえんだ: O[C@H](CCN)C1C=C(C)NC=1C

計算された属性

  • せいみつぶんしりょう: 168.126263138g/mol
  • どういたいしつりょう: 168.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1747242-10.0g
(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol
2227854-75-1
10g
$7927.0 2023-06-03
Enamine
EN300-1747242-1.0g
(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol
2227854-75-1
1g
$1844.0 2023-06-03
Enamine
EN300-1747242-5g
(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol
2227854-75-1
5g
$5345.0 2023-09-20
Enamine
EN300-1747242-0.05g
(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol
2227854-75-1
0.05g
$1549.0 2023-09-20
Enamine
EN300-1747242-0.1g
(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol
2227854-75-1
0.1g
$1623.0 2023-09-20
Enamine
EN300-1747242-1g
(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol
2227854-75-1
1g
$1844.0 2023-09-20
Enamine
EN300-1747242-10g
(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol
2227854-75-1
10g
$7927.0 2023-09-20
Enamine
EN300-1747242-0.25g
(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol
2227854-75-1
0.25g
$1696.0 2023-09-20
Enamine
EN300-1747242-2.5g
(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol
2227854-75-1
2.5g
$3611.0 2023-09-20
Enamine
EN300-1747242-5.0g
(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol
2227854-75-1
5g
$5345.0 2023-06-03

(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol 関連文献

(1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-olに関する追加情報

Compound CAS No 2227854-75-1: (1R)-3-Amino-1-(2,5-Dimethyl-1H-Pyrrol-3-Yl)Propan-1-Ol

The compound (1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol with CAS No 2227854-75-1 is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group with a pyrrole ring and a hydroxyl group. The stereochemistry at the first carbon atom, denoted by the (1R) configuration, plays a crucial role in determining its biological activity and chemical reactivity.

Recent studies have highlighted the potential of this compound as a precursor for the synthesis of bioactive molecules. Its structure allows for various functional group transformations, making it a valuable building block in medicinal chemistry. For instance, researchers have explored its use in the development of novel antibiotics and anti-inflammatory agents. The presence of the pyrrole ring introduces aromaticity and conjugation, which are essential for stabilizing reactive intermediates during synthesis.

The synthesis of (1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol involves a multi-step process that typically begins with the preparation of the pyrrole derivative. This is followed by selective alkylation or acylation to introduce the amino and hydroxyl groups. The stereochemistry at the chiral center is controlled during these steps to ensure high enantiomeric purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and stereochemistry of the final product.

In terms of applications, this compound has shown promise in drug discovery programs targeting various diseases. Its ability to act as a chiral auxiliary in asymmetric synthesis has been particularly noteworthy. By incorporating this compound into larger molecular frameworks, chemists can induce specific stereochemical outcomes that are critical for drug efficacy. Furthermore, its role as an intermediate in the synthesis of complex natural products has been documented in recent publications.

Recent advancements in computational chemistry have also shed light on the electronic properties of (1R)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-Yl)propanol. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant electron-donating capabilities due to the amino group and hydroxyl functionalities. These properties make it an attractive candidate for use in electrochemical applications, such as sensors and catalysts.

Moreover, the compound's interaction with biological systems has been studied extensively. In vitro assays have demonstrated its ability to modulate enzyme activity and influence cellular signaling pathways. These findings underscore its potential as a lead compound for therapeutic development. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity.

In conclusion, (1R)-3-amino-1-(2,5-dimethylpyrrolidinyl)propanol (CAS No 2227854-75_ is a versatile molecule with a wide range of applications in organic synthesis and drug discovery. Its unique structure and stereochemistry make it an invaluable tool for chemists and pharmacologists alike. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern medicine.

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